molecular formula C21H21N3O4S2 B2609561 1-(3-Methoxyphenyl)-3-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea CAS No. 1203113-95-4

1-(3-Methoxyphenyl)-3-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea

Cat. No.: B2609561
CAS No.: 1203113-95-4
M. Wt: 443.54
InChI Key: ZOFXYLGWLZWQGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Methoxyphenyl)-3-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea is a useful research compound. Its molecular formula is C21H21N3O4S2 and its molecular weight is 443.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation of Novel Compounds Compounds with urea or bis-urea functionalities bridged by hydroxyphenyl or halogenphenyl substituents have been designed and synthesized. These compounds, evaluated for their antiproliferative activity against cancer cell lines, show promise in drug development for breast carcinoma and other cancers due to their selective activity and compliance with drug design rules (Perković et al., 2016).

Anticancer Activity A study on the synthesis and evaluation of substituted 1,2,3,4-tetrahydroisoquinolines as anticancer agents emphasizes the therapeutic potential of compounds with a tetrahydroisoquinoline moiety. These derivatives display a range of biological properties including antitumor activity, highlighting the importance of structural modifications for enhancing biological efficacy (Redda et al., 2010).

Enzyme Inhibitory Effects Research into flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas has identified these compounds as novel acetylcholinesterase inhibitors. By optimizing the spacer length and substituents, these compounds show high inhibitory activities, indicating their potential in treating diseases related to enzyme dysfunction (Vidaluc et al., 1995).

Antioxidant and Anticholinesterase Activities A series of coumarylthiazole derivatives containing aryl urea/thiourea groups demonstrated significant inhibitory effects on acetylcholinesterase and butyrylcholinesterase, along with potent antioxidant activities. These findings support the development of multifunctional drugs for neurodegenerative diseases (Kurt et al., 2015).

Properties

IUPAC Name

1-(3-methoxyphenyl)-3-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4S2/c1-28-18-7-2-6-16(13-18)22-21(25)23-17-10-9-15-5-3-11-24(19(15)14-17)30(26,27)20-8-4-12-29-20/h2,4,6-10,12-14H,3,5,11H2,1H3,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOFXYLGWLZWQGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CS4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.